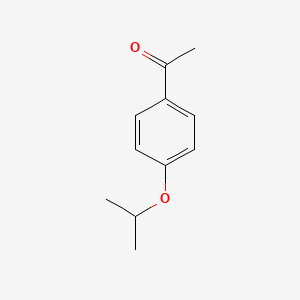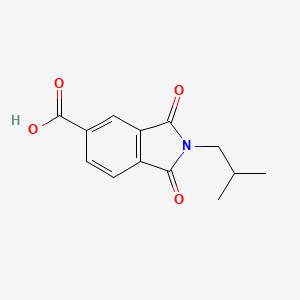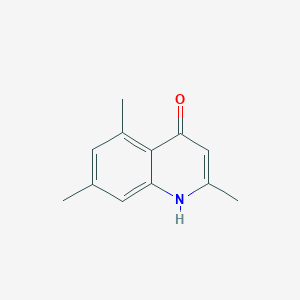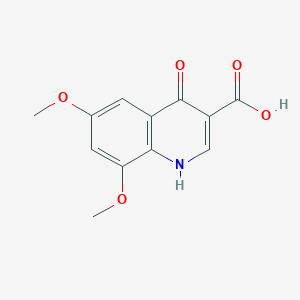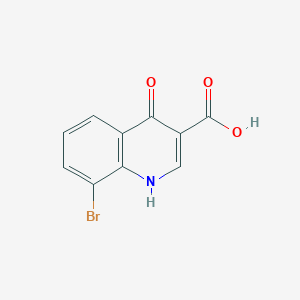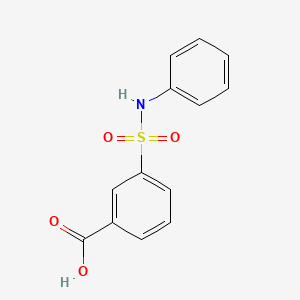
Ácido 3-(fenilsulfamoil)benzoico
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “3-(Phenylsulfamoyl)benzoic acid” were not found, there are related compounds that have been synthesized. For example, N-substituted 4-sulfamoylbenzoic acid derivatives have been synthesized and studied for their inhibitory effects on cytosolic phospholipase A2α . Another study discussed the synthesis of phenylsulfamoyl benzoic acid inhibitors of ERAP2 .Aplicaciones Científicas De Investigación
Inhibidor de la fosfolipasa A2α citosólica
El derivado de ácido 4-sulfamoilbenzoico N, N-disustituido 3, que es estructuralmente similar al ácido 3-(fenilsulfamoil)benzoico, se encontró que es un inhibidor de la fosfolipasa A2α citosólica (cPLA2α) con actividad micromolar . Esta enzima es responsable de liberar el precursor común ácido araquidónico de los fosfolípidos, y se espera que los inhibidores de esta enzima proporcionen nuevas opciones de tratamiento para las afecciones inflamatorias .
Actividad farmacológica
Los derivados de ácido 3-fenoxibenzoico, que están relacionados estructuralmente con el ácido 3-(fenilsulfamoil)benzoico, se encontró que exhiben actividad agonista del receptor activado por proliferadores de peroxisomas γ y que son capaces de activar la glucocinasa e inhibir la glicosilación de proteínas . Estas actividades sugieren posibles aplicaciones en el tratamiento de trastornos metabólicos como la diabetes.
Mecanismo De Acción
Mode of Action
3-(Phenylsulfamoyl)benzoic acid interacts with its target, ERAP2, by binding near the catalytic center of ERAP2 . It binds at a distinct site from previously known peptidomimetic inhibitors and inhibits by an uncompetitive mechanism . The compound’s interaction with ERAP2 results in changes in the enzyme’s activity, affecting the processing of peptides .
Biochemical Pathways
The compound affects the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds exert a variety of physiological effects . The excessive stimulation of this metabolic route by inflammatory cytokines results in high concentrations of these compounds, known as eicosanoids, being involved in the pathogenesis of inflammatory diseases .
Análisis Bioquímico
Biochemical Properties
3-(Phenylsulfamoyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of ERAP2 (endoplasmic reticulum aminopeptidase 2), where it binds near the catalytic center of the enzyme, inhibiting its activity . This interaction is crucial as ERAP2 is involved in the processing of peptides for loading onto class I major histocompatibility complex proteins, which are essential for immune response.
Cellular Effects
The effects of 3-(Phenylsulfamoyl)benzoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of LIM domain kinases (LIMK1 and LIMK2), which regulate actin dynamics and subsequently key cellular functions such as proliferation and migration . By inhibiting these kinases, 3-(Phenylsulfamoyl)benzoic acid can alter the cellular ratio between filamentous and globular actin, impacting cell motility and stability.
Molecular Mechanism
At the molecular level, 3-(Phenylsulfamoyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like ERAP2 by binding near their catalytic centers, leading to uncompetitive inhibition . Additionally, it can modulate the activity of LIMK1 and LIMK2 by affecting their phosphorylation states, thereby influencing actin polymerization and cellular dynamics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Phenylsulfamoyl)benzoic acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to 3-(Phenylsulfamoyl)benzoic acid in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 3-(Phenylsulfamoyl)benzoic acid vary with different dosages in animal models. At lower doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress . These threshold effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
3-(Phenylsulfamoyl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as phenylalanine ammonia lyase, which is part of the phenylpropanoid biosynthetic pathway . This interaction can influence the synthesis of various phenolic compounds, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 3-(Phenylsulfamoyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. Its solubility and distribution coefficient between hydrophilic and hydrophobic environments play a crucial role in its localization and accumulation . These properties determine how effectively the compound can reach its target sites within the cell.
Subcellular Localization
The subcellular localization of 3-(Phenylsulfamoyl)benzoic acid is essential for its activity and function. It has been observed to localize predominantly in the cytosol, where it can interact with cytosolic enzymes and proteins . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches the appropriate cellular compartments.
Propiedades
IUPAC Name |
3-(phenylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h1-9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRKZIPFWSDERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303214 | |
| Record name | 3-(Phenylsulfamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-45-0 | |
| Record name | 3-(Phenylsulfamoyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylsulfamoyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Phenylsulfamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(PHENYLSULFAMOYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA8T70956T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)
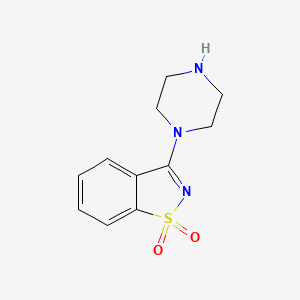



![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)
